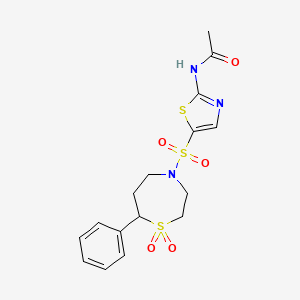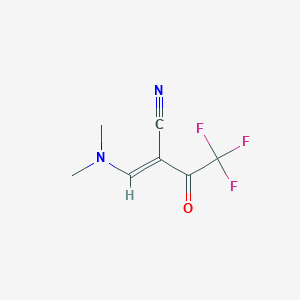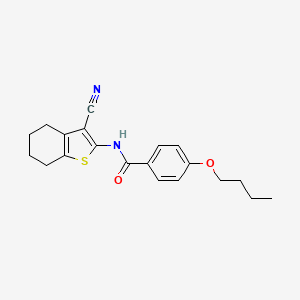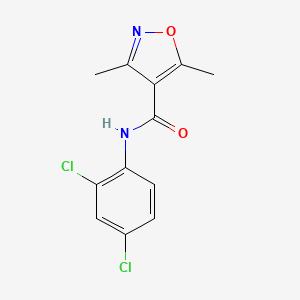
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as DT-010, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to modulate the expression of various proteins such as Bcl-2 and Bax, which are involved in apoptosis and cell death.
Biochemical and Physiological Effects:
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis. In neurodegenerative diseases, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to improve cognitive function and reduce neuronal damage. In inflammation, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments such as its high purity and stability, as well as its ability to target multiple pathways. However, one limitation of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide research, such as exploring its potential in combination therapy with other drugs, optimizing its pharmacokinetics and pharmacodynamics, and developing novel formulations for improved delivery. Additionally, further studies are needed to investigate the safety and toxicity of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide in vivo and its potential for clinical application.
In conclusion, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a promising chemical compound that has shown potential therapeutic properties in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide and its application in clinical settings.
Synthesemethoden
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with thiophene-3-carboxylic acid, followed by the addition of N,N-dimethylsulfamoyl chloride and acetic anhydride. The resulting compound is then purified through various methods such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been studied for its potential therapeutic properties in various fields such as oncology, neurology, and inflammation. In oncology, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. In neurology, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been studied for its neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S2/c1-16(2)22(19,20)17-6-3-12(4-7-17)10-15-14(18)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWBVVLEUKOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-tert-butylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512967.png)





![3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2512981.png)


![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

